Spectroscopic Analysis of 2-Isopropyl-4-Phenyl-1H-Imidazole: A Technical Guide
Spectroscopic Analysis of 2-Isopropyl-4-Phenyl-1H-Imidazole: A Technical Guide
This technical guide provides a comprehensive overview of the anticipated spectroscopic characteristics of 2-isopropyl-4-phenyl-1H-imidazole, designed for researchers, scientists, and professionals in drug development. The document outlines predicted quantitative data, detailed experimental protocols, and visual workflows to facilitate the analysis of this compound.
Compound Identification
| Identifier | Value |
| IUPAC Name | 2-isopropyl-4-phenyl-1H-imidazole |
| Molecular Formula | C₁₂H₁₄N₂ |
| Molecular Weight | 186.26 g/mol |
| InChI | InChI=1S/C12H14N2/c1-9(2)12-13-8-11(14-12)10-6-4-3-5-7-10/h3-9H,1-2H3,(H,13,14) |
| InChIKey | UQJDJQRJJDZJRF-UHFFFAOYSA-N |
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 2-isopropyl-4-phenyl-1H-imidazole. These predictions are based on the analysis of its structural isomer, 4-isopropyl-2-phenyl-1H-imidazole, and general principles of spectroscopy.
¹H NMR Spectroscopy
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~12.0 | br s | 1H | N-H (imidazole) |
| ~7.8 - 7.2 | m | 5H | Phenyl-H |
| ~7.1 | s | 1H | C5-H (imidazole) |
| ~3.2 | sept | 1H | CH (isopropyl) |
| ~1.3 | d | 6H | CH₃ (isopropyl) |
¹³C NMR Spectroscopy
| Chemical Shift (δ) ppm | Assignment |
| ~150 | C2 (imidazole) |
| ~140 | C4 (imidazole) |
| ~135 | C-ipso (phenyl) |
| ~129 | C-para (phenyl) |
| ~128 | C-ortho (phenyl) |
| ~126 | C-meta (phenyl) |
| ~115 | C5 (imidazole) |
| ~30 | CH (isopropyl) |
| ~23 | CH₃ (isopropyl) |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Broad | N-H stretch |
| ~3050 | Medium | Aromatic C-H stretch |
| ~2970 | Strong | Aliphatic C-H stretch |
| ~1600 | Medium | C=N stretch |
| ~1480 | Medium | Aromatic C=C stretch |
| ~800 - 600 | Strong | C-H bend (out-of-plane) |
Mass Spectrometry (MS)
| m/z | Relative Intensity (%) | Assignment |
| 186 | 100 | [M]⁺ (Molecular Ion) |
| 171 | ~80 | [M-CH₃]⁺ |
| 143 | ~40 | [M-C₃H₇]⁺ |
| 116 | ~30 | [C₈H₆N]⁺ |
| 77 | ~20 | [C₆H₅]⁺ |
UV-Vis Spectroscopy
| λmax (nm) | Molar Absorptivity (ε) | Solvent | Transition |
| ~210 | ~15,000 | Ethanol | π → π |
| ~280 | ~10,000 | Ethanol | π → π (conjugated system) |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton and carbon framework of the molecule.
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Sample Preparation:
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Dissolve 5-10 mg of 2-isopropyl-4-phenyl-1H-imidazole in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
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Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition Parameters:
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Pulse Program: Standard single-pulse sequence.
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Solvent: DMSO-d₆.
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Temperature: 298 K.
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Spectral Width: 16 ppm.
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Number of Scans: 16.
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Relaxation Delay: 2 s.
¹³C NMR Acquisition Parameters:
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Pulse Program: Proton-decoupled pulse sequence.
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Solvent: DMSO-d₆.
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Temperature: 298 K.
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Spectral Width: 220 ppm.
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Number of Scans: 1024.
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Relaxation Delay: 5 s.
Data Processing:
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Apply a Fourier transform to the acquired Free Induction Decay (FID).
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Phase correct the spectrum.
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Calibrate the chemical shifts using the residual solvent peak as an internal standard (DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm).
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Integrate the ¹H NMR signals and determine multiplicities.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: An FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation:
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Place a small amount of the solid 2-isopropyl-4-phenyl-1H-imidazole directly onto the ATR crystal.
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Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
Acquisition Parameters:
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Spectral Range: 4000 - 400 cm⁻¹.
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Resolution: 4 cm⁻¹.
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Number of Scans: 32.
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Background: A background spectrum of the clean, empty ATR crystal should be recorded prior to sample analysis.
Data Processing:
-
The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify and label the characteristic absorption bands.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer with an Electron Ionization (EI) source.
Sample Introduction:
-
Direct insertion probe for solid samples.
Acquisition Parameters:
-
Ionization Mode: Electron Ionization (EI).
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Electron Energy: 70 eV.
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Mass Range: m/z 50 - 500.
-
Source Temperature: 200 °C.
Data Processing:
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Identify the molecular ion peak [M]⁺.
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Analyze the fragmentation pattern to identify characteristic losses and fragment ions.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To investigate the electronic transitions within the conjugated system of the molecule.
Instrumentation: A dual-beam UV-Vis spectrophotometer.
Sample Preparation:
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Prepare a stock solution of 2-isopropyl-4-phenyl-1H-imidazole in a UV-grade solvent (e.g., ethanol or methanol) at a concentration of approximately 1 mg/mL.
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Prepare a series of dilutions from the stock solution to find a concentration that gives a maximum absorbance between 0.5 and 1.5. A typical concentration for analysis is around 10 µg/mL.
-
Use the pure solvent as a reference blank.
Acquisition Parameters:
-
Wavelength Range: 200 - 400 nm.
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Scan Speed: Medium.
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Slit Width: 1.0 nm.
Data Processing:
-
Record the absorbance spectrum.
-
Identify the wavelength of maximum absorbance (λmax).
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Calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm). The absorption spectrum of benzene and its derivatives typically consists of three bands.
Visualizations
The following diagrams, generated using Graphviz, illustrate the molecular structure and a general workflow for the spectroscopic analysis of 2-isopropyl-4-phenyl-1H-imidazole.
Caption: Molecular structure of 2-isopropyl-4-phenyl-1H-imidazole.
Caption: General workflow for spectroscopic analysis.
